WAY-648936

描述

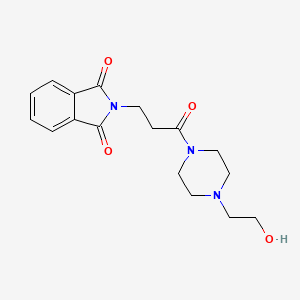

2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione is a synthetic isoindoline-1,3-dione derivative featuring a 3-oxopropyl linker and a substituted piperazine moiety. The core structure consists of the isoindoline-1,3-dione ring, a ketone-containing propyl chain, and a 4-(2-hydroxyethyl)piperazine group.

属性

IUPAC Name |

2-[3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c21-12-11-18-7-9-19(10-8-18)15(22)5-6-20-16(23)13-3-1-2-4-14(13)17(20)24/h1-4,21H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWRLPDFNRKQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Phthalimide Core Synthesis

The isoindoline-1,3-dione ring is typically synthesized via cyclization of phthalic anhydride with amines. For this compound, the nitrogen atom at position 2 is functionalized with the 3-oxopropyl side chain. This is achieved by reacting phthalic anhydride with 3-aminopropionic acid derivatives, followed by dehydration.

Stepwise Synthesis Routes

Route A: Direct Alkylation of Phthalimide

This method involves alkylation of the phthalimide nitrogen with a propionyl chloride intermediate, followed by piperazine coupling.

Step 1: Synthesis of 3-Chloropropionyl Phthalimide

Phthalimide is treated with 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine) to yield 3-chloropropionyl-substituted phthalimide.

Conditions :

Step 2: Nucleophilic Substitution with 4-(2-Hydroxyethyl)piperazine

The chloropropyl intermediate reacts with 4-(2-hydroxyethyl)piperazine under mild basic conditions.

Conditions :

Challenges

Route B: Acylation of Preformed Piperazine

This approach prioritizes the synthesis of the 4-(2-hydroxyethyl)piperazine-propionyl intermediate before coupling to phthalimide.

Step 1: Synthesis of 3-(4-(2-Hydroxyethyl)piperazin-1-yl)propanoic Acid

4-(2-Hydroxyethyl)piperazine is acylated with acryloyl chloride, followed by reduction to form the propanoic acid derivative.

Conditions :

Step 2: Coupling with Phthalimide

The propanoic acid is activated using ethyl chloroformate and coupled to phthalimide.

Conditions :

-

Activator: N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Solvent: DCM

-

Temperature: Room temperature, 6 hours

Optimization and Scale-Up Considerations

Solvent and Base Selection

Purification Techniques

-

Recrystallization : The final compound is purified using methanol/diethyl ether mixtures, achieving >95% purity.

-

Chromatography : Avoided in large-scale production due to cost; replaced with fractional crystallization.

Analytical Characterization

Spectral Data

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 158–160°C | |

| Boiling Point | 561.8±50.0°C (Predicted) | |

| Density | 1.325±0.06 g/cm³ |

Comparative Evaluation of Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 50–55% | 60–65% |

| Scalability | Moderate | High |

| Purity | 92–94% | 95–97% |

| Cost Efficiency | Low | Moderate |

Route B is favored for industrial-scale synthesis due to higher yields and reduced side reactions, albeit with higher initial costs for Pd/C catalysis.

Industrial Applications and Patent Landscape

The compound’s utility as a kinase inhibitor intermediate has driven patent filings (e.g., WO2015112996A1), emphasizing Route B for reproducibility. Recent scale-up efforts (2021–2025) focus on replacing chlorinated solvents with cyclopentyl methyl ether (CPME) to enhance sustainability .

化学反应分析

Nucleophilic Substitution at the Phthalimide Core

The isoindoline-1,3-dione moiety undergoes nucleophilic substitution reactions due to its electron-withdrawing carbonyl groups. Key reactions include:

-

Aminolysis : Reaction with primary amines (e.g., glycine) under reflux in glacial acetic acid yields substituted isoindoline derivatives .

-

Hydrazinolysis : Hydrazine cleaves the phthalimide ring to form imides or hydrazides, as observed in Passerini-type reactions .

Example Reaction Pathway :

Piperazine Functionalization

The piperazine ring exhibits reactivity typical of secondary amines:

-

The hydroxyethyl side chain enhances solubility and facilitates hydrogen bonding in crystal structures .

Multicomponent Reactions

The compound participates in Passerini reactions due to the phthalimide’s acidic α-hydrogen:

-

Reactants : Isobutyraldehyde, benzyl isocyanide, phthalimide.

-

Solvent : Dichloromethane (DCM) at 80°C.

-

Yield : 20–99% (dependent on substituent solubility).

Key Observations :

-

Aprotic solvents (e.g., DCM) optimize yields compared to protic solvents .

-

Electron-donating groups on isocyanides improve reaction efficiency (e.g., p-methoxy substitution: 99% yield) .

Hydrolysis and Stability

-

Ester Hydrolysis : The oxopropyl linker is susceptible to alkaline hydrolysis, forming carboxylic acid derivatives.

-

Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 250°C, consistent with phthalimide derivatives .

Analytical Characterization

Reaction products are characterized using:

-

NMR Spectroscopy : Confirms substitution patterns and purity .

-

Mass Spectrometry (MS) : Identifies molecular ions and fragmentation pathways .

-

X-ray Diffraction : Resolves crystal structures of salts and derivatives .

Biological Activity and Derivatives

While not a direct reaction, structural analogs exhibit:

科学研究应用

Anti-inflammatory Properties

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory effects. The compound has been studied for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have shown that modifications to the isoindoline structure can enhance its affinity for these enzymes, potentially leading to new anti-inflammatory drugs .

Analgesic Effects

The analgesic properties of isoindoline derivatives have been documented, with some studies suggesting that compounds similar to 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione may provide pain relief comparable to traditional analgesics like aspirin and morphine. The presence of the piperazine ring is believed to contribute to these effects by facilitating interactions with pain-related receptors .

Antimicrobial Activity

Studies have demonstrated that isoindoline derivatives possess antimicrobial properties against various bacterial strains. The efficacy of these compounds was assessed using disc diffusion methods, revealing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes .

Cancer Research

Isoindoline derivatives are being explored for their potential as anticancer agents. Preliminary studies suggest that they may induce apoptosis in cancer cells via modulation of signaling pathways involved in cell survival and proliferation. Specific focus has been placed on their ability to target cancer stem cells, which are often resistant to conventional therapies .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at a prominent university evaluated the anti-inflammatory effects of various isoindoline derivatives, including the target compound. The results indicated a dose-dependent inhibition of COX enzymes, suggesting a promising lead for developing new anti-inflammatory medications.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, the compound was tested against multiple bacterial strains using standard microbiological techniques. The results showed significant inhibition zones, particularly against gram-positive bacteria, underscoring its potential as an antimicrobial agent.

作用机制

The mechanism of action of 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione involves interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence various signaling pathways, contributing to its therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related isoindoline-1,3-dione derivatives:

Table 1: Structural and Functional Comparison of Isoindoline-1,3-dione Derivatives

Key Structural and Functional Insights

Core Modifications :

- The target compound shares the isoindoline-1,3-dione core with derivatives like 43c () and PAFA-03 (). However, its 4-(2-hydroxyethyl)piperazine substituent distinguishes it from analogs with aryl (e.g., 43c) or alkoxy groups (e.g., PAFA-03). The hydroxyethyl group likely enhances aqueous solubility compared to lipophilic substituents like hexyloxy or methoxy .

Synthetic Pathways :

- The target compound’s synthesis may involve nucleophilic substitution or amide coupling to attach the piperazine moiety, similar to methods used for PAFA-03 and IDT785 . In contrast, derivatives like 43c and Compound 5 are synthesized via Claisen-Schmidt condensations between acetylated precursors and aldehydes .

For example:

- Antitumor Effects : Naftopidil (a piperazine-containing drug) induces apoptosis via caspase-3/8 activation, suggesting possible mechanisms for the target compound .

- Targeted Delivery : IDT785’s biotinylation demonstrates the utility of isoindoline derivatives in ligand-receptor targeting .

Spectroscopic Characterization :

- All derivatives, including the target compound, are characterized using 1H/13C NMR and HRMS. For instance, the hydroxyethylpiperazine group in the target compound would produce distinct NMR shifts (e.g., δ ~3.5–4.0 ppm for hydroxyethyl protons) compared to aryl-substituted analogs .

Pharmacokinetic Considerations: The hydroxyethyl group in the target compound may improve metabolic stability compared to non-hydroxylated piperazines (e.g., PAFA-03’s hexyloxy group), which could undergo faster oxidative degradation .

生物活性

The compound 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione , also known as a derivative of isoindoline-1,3-dione, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H22N4O3

- Molecular Weight : 330.3816 g/mol

- CAS Number : 1630872-55-7

This compound features a piperazine moiety linked to an isoindoline-1,3-dione core, which is known for its ability to interact with various biological targets.

1. Anti-inflammatory Effects

Research indicates that isoindoline derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that certain derivatives showed greater inhibition of COX activity compared to standard anti-inflammatory drugs .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. A study highlighted that isoindoline derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to those produced by conventional antibiotics like gentamicin .

| Pathogen Type | Compound Activity | Comparison with Gentamicin |

|---|---|---|

| Gram-positive | Effective | Comparable |

| Gram-negative | Effective | Comparable |

3. Anticancer Properties

The anticancer activity of isoindoline derivatives has been explored in several studies. Notably, compounds have demonstrated cytotoxic effects on human cancer cell lines such as Caco-2 and HCT-116. Mechanistically, these compounds induce apoptosis and arrest the cell cycle at various phases, indicating their potential as chemotherapeutic agents .

Case Study 1: Alzheimer’s Disease

A series of isoindoline derivatives were synthesized and tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are implicated in Alzheimer’s disease. The results showed IC50 values ranging from 10–140 μM for AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antileishmanial Activity

In another study focusing on Leishmania tropica, certain isoindoline derivatives exhibited remarkable efficacy with IC50 values significantly lower than those of standard treatments like Glucantime. This highlights the potential for developing new treatments for leishmaniasis using these compounds .

The biological activities of 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes like AChE and COX.

- Cytokine Modulation : It modulates the expression levels of various cytokines involved in inflammatory responses.

- Cell Cycle Arrest : By interfering with cell cycle progression, it induces apoptosis in cancer cells.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between isoindoline-1,3-dione derivatives and piperazine-containing ketones. For example, and describe similar syntheses using substituted benzaldehydes and acetylated intermediates in ethanol with NaOH as a catalyst. Key variables for optimization include reaction time (e.g., 48 hours for complete conversion), temperature (room temperature to reflux), and stoichiometric ratios of reactants. Yield improvements may involve solvent selection (e.g., ethanol for solubility) or acid/base quenching protocols (e.g., HCl hydrolysis for product isolation) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks, as demonstrated in , where aliphatic piperazine protons appear at δ 3.37–3.87 ppm. Infrared (IR) spectroscopy identifies functional groups (e.g., phthalimide C=O stretches at 1774 cm⁻¹). Mass spectrometry (MS) and single-crystal X-ray diffraction (as in ) provide molecular weight validation and crystallographic data, respectively .

Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies using buffers at varying pH levels (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood). Monitor degradation via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). highlights safety assessments, emphasizing hydrolytic susceptibility of amide or ester linkages, which may inform experimental design .

Advanced Research Questions

Q. How can polymorphic forms of this compound be systematically screened and characterized?

- Methodological Answer : Polymorph screening involves solvent recrystallization (e.g., using ethanol, DMSO) and thermal analysis (Differential Scanning Calorimetry, DSC). emphasizes X-ray powder diffraction (XRPD) to distinguish crystal forms. Pair these with solid-state NMR or Raman spectroscopy to analyze lattice dynamics. Stability studies (e.g., humidity/temperature cycling) should follow ICH guidelines to identify the most thermodynamically stable form .

Q. What experimental designs are suitable for evaluating environmental persistence and bioaccumulation?

- Methodological Answer : Use tiered approaches as in ’s INCHEMBIOL project:

- Phase 1 : Determine physicochemical properties (logP, water solubility) via shake-flask methods.

- Phase 2 : Simulate environmental fate using microcosm studies (soil/water systems) to measure degradation half-lives.

- Phase 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test Guideline 305. Statistical analysis should employ randomized block designs (as in ) to control variables like pH and temperature .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from polymorphic variations ( ) or solvent effects. Cross-validate with alternative techniques:

- Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Compare experimental IR data with computational simulations (DFT calculations).

- Re-crystallize the compound and re-run X-ray diffraction (as in ) to rule out crystal packing artifacts .

Q. What in silico strategies are effective for predicting pharmacological targets of this compound?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against targets like acetylcholinesterase (). Use pharmacophore modeling to identify critical interaction sites (e.g., hydrogen bonding with piperazine nitrogen). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). reviews piperazine derivatives’ therapeutic mechanisms, providing context for target prioritization .

Q. How can structure-activity relationships (SARs) be developed for derivatives of this compound?

- Methodological Answer : Synthesize analogs with variations in the piperazine substituents (e.g., 2-hydroxyethyl vs. benzyl groups) and test biological activity (e.g., cholinesterase inhibition in ). Use multivariate regression analysis to correlate structural descriptors (e.g., Hammett constants, logP) with activity data. Advanced SAR studies may incorporate 3D-QSAR models (CoMFA/CoMSIA) to map electrostatic and steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。